molecular formula C10H10BrNO2 B13542825 2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid

2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid

Cat. No.: B13542825
M. Wt: 256.10 g/mol
InChI Key: QZWFCSVXKLOGSE-UHFFFAOYSA-N
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Description

2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid is an organic compound with the molecular formula C10H10BrNO2 It features a cyclopropyl group attached to a pyridine ring, which is further substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 5-bromopyridine with cyclopropylcarboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like N,N-dimethylformamide (DMF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid is unique due to the presence of both the bromopyridine and cyclopropyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

2-[1-(5-bromopyridin-2-yl)cyclopropyl]acetic acid

InChI

InChI=1S/C10H10BrNO2/c11-7-1-2-8(12-6-7)10(3-4-10)5-9(13)14/h1-2,6H,3-5H2,(H,13,14)

InChI Key

QZWFCSVXKLOGSE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC(=O)O)C2=NC=C(C=C2)Br

Origin of Product

United States

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